1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a methoxy group, and a benzodioxin moiety, making it an interesting subject for research in chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent attachment of the furan and benzodioxin groups. The synthetic route typically involves:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the furan ring: This step may involve a Friedel-Crafts alkylation reaction.
Introduction of the benzodioxin moiety: This can be done through a series of substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: This compound has a similar structure but may differ in the position or type of substituents.
8-((2-FURYLMETHYL)AMINO)-3-ME-7-(1-NAPHTHYL-ME)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: Another compound with a furan ring and a complex structure, but with different functional groups and core structure.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O5/c1-25-16-7-12(8-17-19(16)28-6-5-27-17)14-9-18(24)22-20-15(14)10-21-23(20)11-13-3-2-4-26-13/h2-4,7-8,10,14H,5-6,9,11H2,1H3,(H,22,24) |
InChI Key |
TZWJAOQXEXULFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C3CC(=O)NC4=C3C=NN4CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.